2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one
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Overview
Description
2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring followed by the construction of the piperidine ring and finally the chromenone structure. Specific reagents and catalysts are used at each step to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its bioactive properties. It may be investigated for its effects on various diseases and conditions.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one
- 2-[2-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-4H-chromen-4-one
- 2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-quinolin-4-one
Uniqueness
What sets 2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-4H-chromen-4-one apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
2-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21-14(9-10-20-21)15-7-4-5-11-22(15)19(24)18-12-16(23)13-6-2-3-8-17(13)25-18/h2-3,6,8-10,12,15H,4-5,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPDHQXTHWPBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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